

# Section 1: Core Chemical Identity and Physicochemical Properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 6-Bromo-3-methoxypyridin-2-amine

**Cat. No.:** B1526642

[Get Quote](#)

**6-Bromo-3-methoxypyridin-2-amine** is a substituted pyridine derivative featuring three key functional groups: a bromine atom, a methoxy group, and an amino group. This specific arrangement provides a versatile platform for orthogonal chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures.

Table 1.1: Chemical Identifiers for **6-Bromo-3-methoxypyridin-2-amine**

| Identifier        | Value                                                                                                        |
|-------------------|--------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | <b>6-bromo-3-methoxypyridin-2-amine</b> <a href="#">[1]</a>                                                  |
| CAS Number        | 916737-77-4 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>                  |
| Molecular Formula | C <sub>6</sub> H <sub>7</sub> BrN <sub>2</sub> O <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 203.04 g/mol <a href="#">[1]</a> <a href="#">[2]</a>                                                         |
| Canonical SMILES  | COc1cc(Br)cnc1N <a href="#">[1]</a> <a href="#">[3]</a>                                                      |
| InChI Key         | VGGUXXXEJBQZHL-UHFFFAOYSA-N <a href="#">[1]</a>                                                              |

| Synonyms | 2-Amino-6-bromo-3-methoxypyridine[\[1\]](#) |

Table 1.2: Computed Physicochemical Properties While experimental data for properties such as melting and boiling points are not widely published, computational models provide valuable

estimates for guiding experimental design.

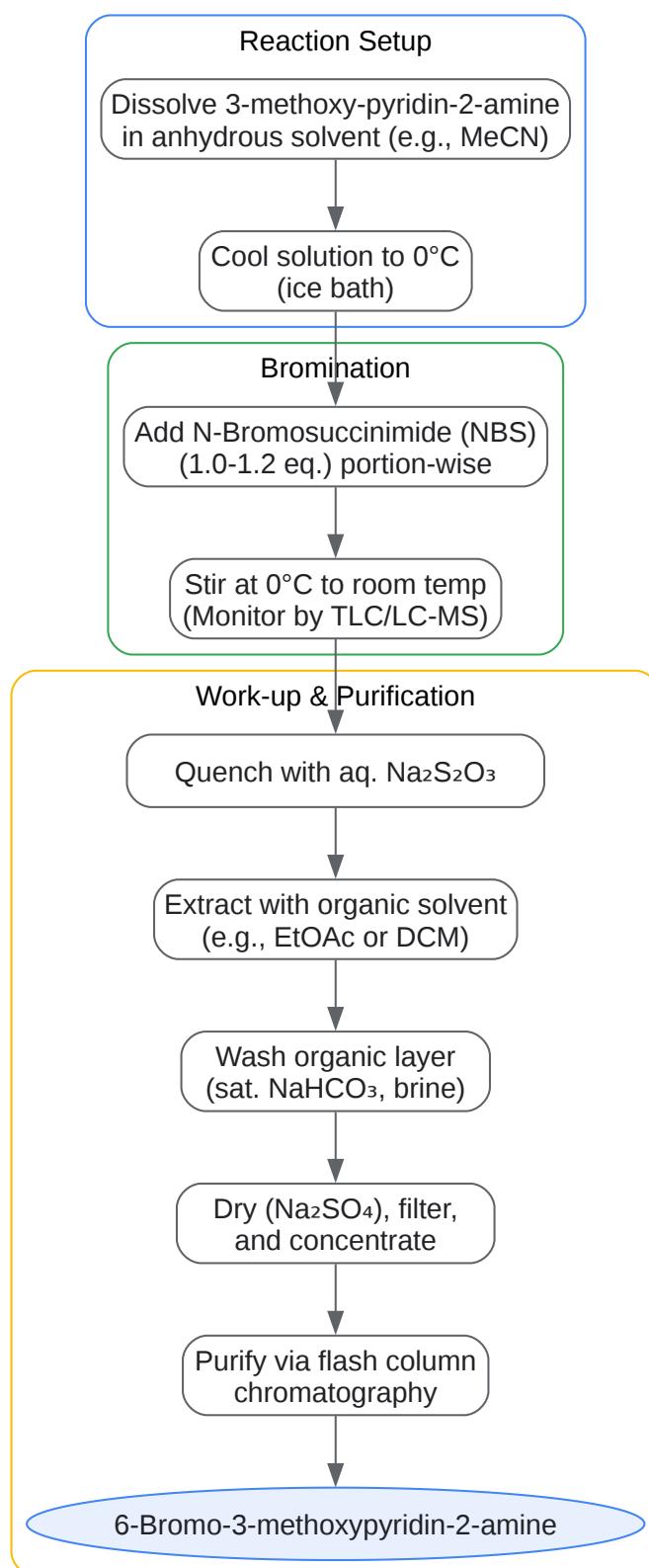
| Property                       | Value (Predicted)   | Source     |
|--------------------------------|---------------------|------------|
| XLogP3                         | 1.9                 | PubChem    |
| Hydrogen Bond Donor Count      | 1                   | PubChem[1] |
| Hydrogen Bond Acceptor Count   | 3                   | PubChem[1] |
| Rotatable Bond Count           | 1                   | PubChem[1] |
| Topological Polar Surface Area | 51.3 Å <sup>2</sup> | PubChem    |
| Heavy Atom Count               | 10                  | PubChem[1] |

## Section 2: Safety and Handling

Proper handling of **6-Bromo-3-methoxypyridin-2-amine** is critical. The compound is classified as hazardous, and appropriate personal protective equipment (PPE) and engineering controls must be utilized.

Table 2.1: GHS Hazard and Precautionary Information | Category | Information | Reference | | :-  
-- | :--- | :--- | | Pictogram |




| ECHA C&L Inventory[1] | | Signal Word | Warning | ECHA C&L Inventory[1] | | Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | ECHA C&L Inventory[1] | | Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P501: Dispose of contents/container to an approved waste disposal plant. | ECHA C&L Inventory[1] |

Causality Behind Safety Precautions: The hazard profile stems from the compound's potential to be absorbed through ingestion, skin contact, or inhalation, and to subsequently interfere with biological processes. The precautionary statements mandate the use of barriers (gloves, lab coat, eye protection) and engineering controls (fume hood) to prevent systemic exposure.

## Section 3: Synthesis and Spectroscopic Characterization

### Representative Synthetic Approach

While a specific published synthesis for **6-Bromo-3-methoxypyridin-2-amine** is not readily available, a reliable and field-proven method for producing analogous compounds is the direct electrophilic bromination of a substituted aminopyridine precursor. The following protocol, adapted from established methodologies for pyridine bromination, illustrates the core principles.<sup>[5]</sup> The key challenge is controlling regioselectivity, as the amino group is a strong ortho-, para-director.

[Click to download full resolution via product page](#)

Caption: Representative workflow for the synthesis of **6-Bromo-3-methoxypyridin-2-amine**.

Table 3.1: Experimental Protocol for Representative Bromination

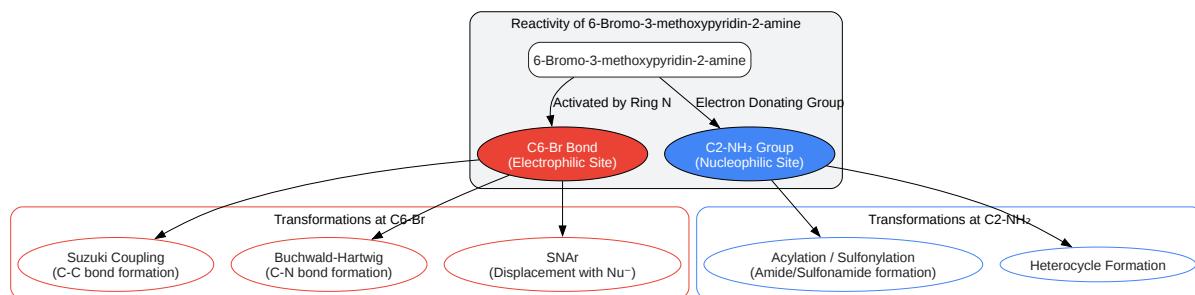
| Step                | Procedure                                                                                                                                                                        | Rationale & Expert Insight                                                                                                           |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| 1. Setup            | <p><b>In a dry, inert-atmosphere flask, dissolve the precursor (e.g., 3-methoxypyridin-2-amine) (1.0 eq.) in anhydrous acetonitrile.</b></p>                                     | <p><b>Anhydrous conditions are crucial to prevent side reactions with the brominating agent.</b></p>                                 |
| 2. Cooling          | <p>Cool the solution to 0 °C in an ice bath.</p>                                                                                                                                 | <p>The reaction is exothermic; cooling helps control the reaction rate and minimize the formation of di-brominated byproducts.</p>   |
| 3. Reagent Addition | <p>Add N-Bromosuccinimide (NBS) (1.0-1.2 eq.) in small portions over 20-30 minutes.</p>                                                                                          | <p>Portion-wise addition maintains a low concentration of the electrophilic bromine species, enhancing regioselectivity.</p>         |
| 4. Reaction         | <p>Allow the mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor progress via TLC or LC-MS until the starting material is consumed.</p>                   | <p>Reaction time is empirical and must be determined by monitoring to avoid over-reaction.</p>                                       |
| 5. Quench           | <p>Cool the mixture and carefully add a saturated aqueous solution of sodium thiosulfate (<math>\text{Na}_2\text{S}_2\text{O}_3</math>) to neutralize any unreacted bromine.</p> | <p>This is a critical safety and purification step. The reaction is complete when the orange/yellow color of bromine dissipates.</p> |
| 6. Extraction       | <p>Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate and brine.</p>                                                   | <p>The washes remove acidic byproducts (succinimide) and inorganic salts.</p>                                                        |
| 7. Isolation        | <p>Dry the organic layer over anhydrous sodium sulfate (<math>\text{Na}_2\text{SO}_4</math>), filter, and</p>                                                                    | <p>This isolates the crude product.</p>                                                                                              |

| Step | Procedure                           | Rationale & Expert Insight |
|------|-------------------------------------|----------------------------|
|      | concentrate under reduced pressure. |                            |

| 8. Purification | Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. | Chromatography is necessary to separate the desired 6-bromo isomer from other constitutional isomers and impurities. |

## Spectroscopic Characterization

Full spectral data for **6-Bromo-3-methoxypyridin-2-amine**, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS, are available from commercial vendors and chemical databases.<sup>[6]</sup> The expected data signatures are summarized below.


Table 3.2: Predicted Spectroscopic Data

| Spectrum            | Feature                                                                        | Expected Chemical Shift / Value |
|---------------------|--------------------------------------------------------------------------------|---------------------------------|
| $^1\text{H}$ NMR    | Aromatic H (C4-H)                                                              | ~6.6-6.8 ppm (d)                |
|                     | Aromatic H (C5-H)                                                              | ~7.2-7.4 ppm (d)                |
|                     | Methoxy (-OCH <sub>3</sub> )                                                   | ~3.8-4.0 ppm (s, 3H)            |
|                     | Amine (-NH <sub>2</sub> )                                                      | ~4.5-5.5 ppm (br s, 2H)         |
| $^{13}\text{C}$ NMR | 6 distinct signals for the pyridine ring carbons and 1 for the methoxy carbon. | -                               |

| Mass Spec (EI) | Molecular Ion ( $\text{M}^+$ ) | Isotopic pattern for one bromine atom:  $[\text{M}]^+$  at m/z 202 and  $[\text{M}+2]^+$  at m/z 204 with ~1:1 intensity. |

## Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of **6-Bromo-3-methoxypyridin-2-amine** is rooted in the distinct reactivity of its functional groups, which allows for selective, stepwise elaboration of the core structure.



[Click to download full resolution via product page](#)

Caption: Key reactive sites and associated synthetic transformations.

## Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is ideally situated for palladium-catalyzed cross-coupling reactions. This is the most powerful and common application of this building block.

- **Scientific Rationale:** The C(sp<sup>2</sup>)-Br bond can readily undergo oxidative addition to a Pd(0) catalyst. The electron-deficient nature of the pyridine ring facilitates this step. This allows for the formation of new carbon-carbon (e.g., Suzuki, Stille, Sonogashira) or carbon-heteroatom (e.g., Buchwald-Hartwig, Ullmann) bonds.<sup>[7][8]</sup>

Table 4.1: Representative Protocol for Suzuki-Miyaura Coupling

| Step        | Procedure                                                                                                                                                                                                                                                                                                                          | Expert Insight                                                                                                                                                                                                          |
|-------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 1. Setup    | <p>In an oven-dried Schlenk tube, combine 6-bromo-3-methoxypyridin-2-amine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., <math>\text{Pd}(\text{PPh}_3)_4</math>, 2-5 mol%), and a base (e.g., <math>\text{K}_2\text{CO}_3</math> or <math>\text{Cs}_2\text{CO}_3</math>, 2.0-3.0 eq.).[9]</p> | <p>The choice of catalyst, ligand, and base is substrate-dependent and may require screening for optimal results. Degassing the solvent is critical to prevent oxidation of the <math>\text{Pd}(0)</math> catalyst.</p> |
| 2. Reaction | <p>Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water). Heat the mixture under an inert atmosphere (<math>\text{N}_2</math> or Ar) at 80-110 °C. Monitor by TLC/LC-MS.</p>                                                                                                                                    | <p>The reaction is typically complete within 4-24 hours.</p>                                                                                                                                                            |
| 3. Work-up  | <p>Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).</p>                                                                                                                                                                                                                     | <p>Standard aqueous work-up removes the inorganic base and boronic acid byproducts.</p>                                                                                                                                 |

| 4. Purification | Wash the organic layer with brine, dry over  $\text{Na}_2\text{SO}_4$ , concentrate, and purify by flash chromatography or recrystallization. | Purification yields the desired 6-aryl-3-methoxypyridin-2-amine product. |

## Nucleophilic Aromatic Substitution (SNAr)

The C6 position of the pyridine ring is electron-deficient ( $\delta+$ ) due to the strong inductive effect of the ring nitrogen atom. This makes the C6-Br bond highly susceptible to attack by strong nucleophiles.

- Scientific Rationale: The electronegative nitrogen atom provides stabilization for the negative charge that develops in the Meisenheimer complex intermediate, which is the rate-

determining step of the SNAr mechanism.<sup>[7][10]</sup> This reactivity is a hallmark of halogens at the 2- and 6-positions of a pyridine ring. Common nucleophiles include alkoxides, thiolates, and secondary amines.

## Reactions of the 2-Amino Group

The amino group at the C2 position is a potent nucleophile and can participate in a wide range of reactions.

- **Scientific Rationale:** The lone pair on the nitrogen atom is readily available for reaction with electrophiles. This allows for:
  - **Acylation/Sulfonylation:** Reaction with acyl chlorides or sulfonyl chlorides to form stable amides and sulfonamides, respectively. This can be used as a protecting group strategy or to introduce new functionality.<sup>[8]</sup>
  - **Condensation/Cyclization:** The amino group can act as a nucleophile in intramolecular or intermolecular reactions to construct new heterocyclic rings, such as pyridopyrimidines or other fused systems.<sup>[11]</sup>

## Section 5: Conclusion and Applications

**6-Bromo-3-methoxypyridin-2-amine** is a quintessential example of a modern synthetic building block. Its trifunctional nature allows for a programmed and regioselective approach to molecular construction. Researchers can leverage the robust palladium-catalyzed coupling at the C6-Br bond, perform SNAr reactions at the same position, or elaborate the molecule via the C2-amino group. This versatility makes it an invaluable intermediate in the synthesis of novel compounds for:

- **Pharmaceutical Development:** As a scaffold for kinase inhibitors, GPCR modulators, and other therapeutically relevant agents.
- **Agrochemical Research:** For the development of new herbicides and pesticides with targeted biological activity.
- **Materials Science:** In the synthesis of organic semiconductors and photoluminescent materials.

By understanding the fundamental principles governing its reactivity, scientists can effectively integrate this powerful intermediate into complex synthetic campaigns to accelerate innovation and discovery.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Amino-6-bromo-3-methoxypyridine | C<sub>6</sub>H<sub>7</sub>BrN<sub>2</sub>O | CID 57562906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 916737-77-4 | MFCD15142726 | 6-Bromo-3-methoxypyridin-2-amine [aaronchem.com]
- 3. appchemical.com [appchemical.com]
- 4. 6-bromo-3-methoxypyridin-2-amine | 916737-77-4 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-bromo-3-methoxypyridin-2-amine(916737-77-4) 1H NMR [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Section 1: Core Chemical Identity and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1526642#6-bromo-3-methoxypyridin-2-amine-chemical-properties>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)